1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-one
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Overview
Description
1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-one is a chemical compound that features a bicyclic structure with nitrogen atoms. This compound is part of the family of tropane alkaloids, which are known for their diverse biological activities . The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-one can be achieved through several methods. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be done using asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides with acryloylpyrazolidinone, employing a rhodium (II) complex/chiral Lewis acid binary system . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as a therapeutic agent due to its interaction with various biological targets. For example, derivatives of this compound have shown nematicidal activity against pinewood nematodes and root-knot nematodes . In industry, it can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, it has been found to interact with serotonin receptors, influencing various physiological activities such as mood, appetite, and sleep . The pathways involved in its mechanism of action are complex and depend on the specific biological context.
Comparison with Similar Compounds
1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-one is unique due to its specific bicyclic structure and the presence of nitrogen atoms. Similar compounds include 2-(8-azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-one and 3,8-diazabicyclo[3.2.1]octan-2-one . These compounds share structural similarities but differ in their specific functional groups and biological activities.
Properties
CAS No. |
34924-91-9 |
---|---|
Molecular Formula |
C8H15N3O |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-(3-amino-3,8-diazabicyclo[3.2.1]octan-8-yl)ethanone |
InChI |
InChI=1S/C8H15N3O/c1-6(12)11-7-2-3-8(11)5-10(9)4-7/h7-8H,2-5,9H2,1H3 |
InChI Key |
ZPTWWKMCNNZTBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2CCC1CN(C2)N |
Origin of Product |
United States |
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